Bis-PEG6-acid

PROTAC Linker Solubility Formulation

With the PEG6 spacer established as the gold-standard length for PROTAC ternary complex formation, Bis-PEG6-acid eliminates the need for extensive linker optimization during initial screening. Terminal carboxylic acids provide the essential amide-coupling chemistry—replacing them with NHS-ester derivatives would require complete re-optimization of the synthesis route. High aqueous solubility facilitates efficient conjugation to amine-containing target protein ligands and E3 ligase ligands under mild buffered conditions, ensuring robust library synthesis. Procuring this specific homobifunctional linker locks in reproducible degradation potency and selectivity across candidate libraries, providing a critical advantage over shorter (Bis-PEG4-acid) or longer (Bis-PEG8-acid) alternatives that compromise degradation activity or cellular permeability.

Molecular Formula C16H30O10
Molecular Weight 382.40 g/mol
Cat. No. B606181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG6-acid
SynonymsBis-PEG6-acid
Molecular FormulaC16H30O10
Molecular Weight382.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20)
InChIKeyYFBGEYNLLRKUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG6-acid for PROTAC and ADC Synthesis: A Procurement-Focused Overview


Bis-PEG6-acid (CAS: 119189-70-7, MW: 382.4) is a homobifunctional polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups linked by a hexaethylene glycol (PEG6) spacer . Its structure enables it to function as a non-cleavable linker for the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) by forming stable amide bonds with primary amines under standard coupling conditions . The hydrophilic PEG spacer enhances aqueous solubility, making it a versatile building block for bioconjugation and targeted protein degradation applications .

Why Linker Length and Terminal Chemistry Prevent Simple Substitution of Bis-PEG6-acid


Bis-PEG6-acid occupies a specific design space within the PROTAC linker landscape. The length of the PEG spacer is a critical determinant of ternary complex formation and subsequent protein degradation efficiency; empirical data demonstrate that linker length directly influences degradation potency and selectivity [1]. Substituting Bis-PEG6-acid with a shorter analog, such as Bis-PEG4-acid, reduces the spatial separation between the target protein ligand and the E3 ligase ligand, which can abrogate degradation activity [2]. Conversely, a longer analog like Bis-PEG8-acid may introduce excessive conformational flexibility, potentially reducing cellular permeability and degradation efficiency [3]. Furthermore, the terminal carboxylic acid groups are essential for the specific amide-coupling chemistry used in many PROTAC syntheses; replacing Bis-PEG6-acid with an NHS-ester derivative (e.g., Bis-PEG6-NHS ester) alters the reaction kinetics, stability of intermediates, and overall conjugation strategy, making one-for-one substitution impractical without re-optimization of the entire synthetic route .

Quantitative Differentiation of Bis-PEG6-acid Against Closest Analogs


Solubility in DMSO: Bis-PEG6-acid vs. Bis-PEG4-acid

Bis-PEG6-acid exhibits significantly lower solubility in DMSO compared to the shorter-chain analog Bis-PEG4-acid. Vendor specifications from the same source provide a direct, quantifiable comparison . This difference is critical for stock solution preparation and in vivo formulation strategies.

PROTAC Linker Solubility Formulation

Optimal PEG Spacer Length for PROTAC Ternary Complex Formation

The PEG6 spacer length in Bis-PEG6-acid aligns with the empirically validated 'gold standard' linker length for PROTAC design. Systematic studies have demonstrated that linker length profoundly impacts the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase [1]. While not a direct measurement of Bis-PEG6-acid itself, this class-level evidence establishes that PEG6-length linkers provide an optimal balance of flexibility and spatial reach, which is a key differentiator from shorter (e.g., PEG4) or longer (e.g., PEG8) alternatives that may exhibit reduced degradation potency [2].

PROTAC Linker Degradation Efficiency Structure-Activity Relationship

Aqueous Solubility Enhancement via PEG Spacer

Bis-PEG6-acid demonstrates high aqueous solubility, a property conferred by its hydrophilic PEG6 spacer . This is a class characteristic of PEG linkers, but it is a quantifiable differentiator when compared to non-PEG, alkyl-chain linkers of similar length that exhibit poor water solubility, which can limit their utility in bioconjugation reactions performed in aqueous buffers.

Solubility Bioconjugation Aqueous Formulation

Optimized Application Scenarios for Bis-PEG6-acid Based on Evidence


PROTAC Library Synthesis with PEG6 Spacer

Bis-PEG6-acid is ideally suited for the parallel synthesis of PROTAC libraries. The established 'gold standard' status of the PEG6 spacer length [1] minimizes the need for extensive linker-length optimization during initial screening. Its high aqueous solubility facilitates efficient conjugation to amine-containing target protein ligands and E3 ligase ligands in buffered solutions , streamlining the production of diverse PROTAC candidates for degradation assays.

Antibody-Drug Conjugate (ADC) Construction with Non-Cleavable Linker

As a non-cleavable linker, Bis-PEG6-acid is used in the synthesis of ADCs where stable, covalent attachment of the cytotoxic payload to the antibody is required. The PEG6 spacer provides sufficient distance to reduce steric hindrance during conjugation, while the terminal carboxylic acid groups enable straightforward amide coupling to lysine residues on the antibody or to amine-functionalized payloads . Its solubility profile supports conjugation under mild aqueous conditions, preserving antibody integrity.

PEGylation of Peptides and Proteins for Enhanced Solubility and Stability

Bis-PEG6-acid can be used as a homobifunctional crosslinker for the site-specific PEGylation of peptides and proteins. The PEG6 spacer improves the solubility and hydrodynamic volume of the conjugate , which can enhance in vivo half-life and reduce immunogenicity. The carboxylic acid termini provide a versatile handle for attachment to amine groups on the biomolecule, enabling the creation of well-defined, stable conjugates for structural biology or therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG6-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.